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molecular formula C6H13NO B1585072 4-Methoxypiperidine CAS No. 4045-24-3

4-Methoxypiperidine

Cat. No. B1585072
M. Wt: 115.17 g/mol
InChI Key: ZEYSHALLPAKUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456164B2

Procedure details

4-Methoxy-piperidine (1.5 g, 13 mmol), acetone (30 ml, 20 vol), 5M NaOH solution (3.13 ml) and 1-bromo-3-chloropropane (6.14 g, 39 mmol, 3 eq.) were reacted together according to general procedure A to give the title compound (1.5 g, 60%) as a pale yellow oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.13 mL
Type
reactant
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.[OH-].[Na+].Br[CH2:12][CH2:13][CH2:14][Cl:15]>CC(C)=O>[Cl:15][CH2:14][CH2:13][CH2:12][N:6]1[CH2:7][CH2:8][CH:3]([O:2][CH3:1])[CH2:4][CH2:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC1CCNCC1
Name
Quantity
3.13 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.14 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1CCC(CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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